![molecular formula C13H16N2O B11889833 1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 59022-46-7](/img/structure/B11889833.png)
1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. Spirocyclic compounds are characterized by their distinctive three-dimensional architecture, which often imparts unique chemical and biological properties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 can also be used to produce the compound in good yields . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high purity and yield.
Chemical Reactions Analysis
1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety, using reagents like alkyl halides.
Cycloaddition: The compound can participate in further cycloaddition reactions to form more complex spirocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,2’-pyrrole]-2,5’-diones: These compounds also feature a spirocyclic structure but differ in the specific ring systems and substituents.
Spiro[indoline-3,2’-pyrrolidin]-2-ones: Similar in structure but may have different substituents and stereochemistry, affecting their biological activities.
The uniqueness of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific combination of indoline and pyrrolidinone moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59022-46-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1'-ethylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16/h3-6H,2,7-9H2,1H3,(H,14,16) |
InChI Key |
BJKDWGHYHWIQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




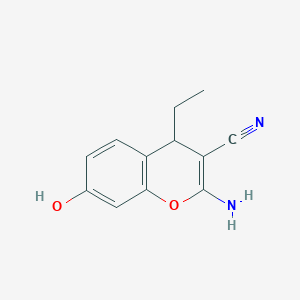
![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
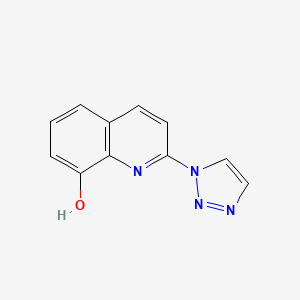
![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)
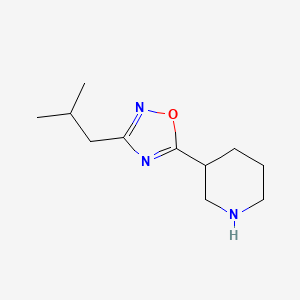
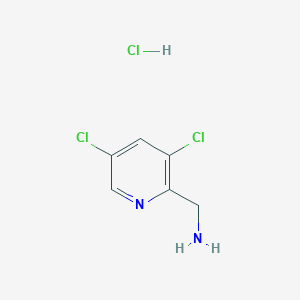
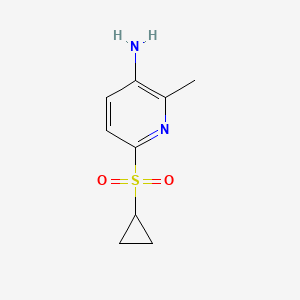
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
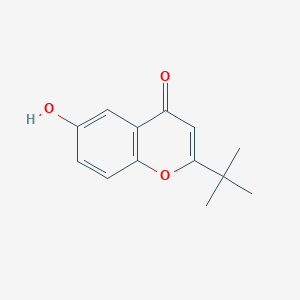
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
